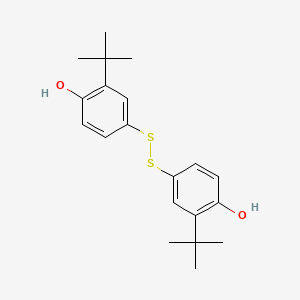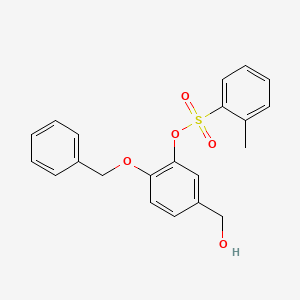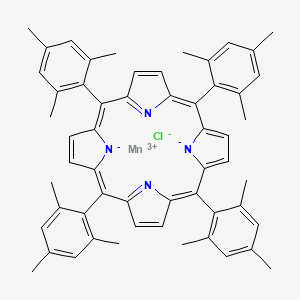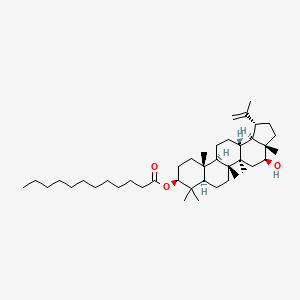
(1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol typically involves the reaction of 3-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.
Major Products Formed
Oxidation: Formation of trifluoroacetophenone or 3-nitrobenzaldehyde.
Reduction: Formation of (1S)-2,2,2-trifluoro-1-(3-aminophenyl)ethanol.
Substitution: Formation of substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
(1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-2,2,2-trifluoro-1-(4-nitrophenyl)ethanol
- (1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethanol
- (1S)-2,2,2-trifluoro-1-(3-aminophenyl)ethanol
Uniqueness
(1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
72522-42-0 |
|---|---|
Fórmula molecular |
C8H6F3NO3 |
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
(1S)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-2-1-3-6(4-5)12(14)15/h1-4,7,13H/t7-/m0/s1 |
Clave InChI |
BCYCXBDVLORUCU-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](C(F)(F)F)O |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)
![Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate](/img/structure/B13408037.png)



